molecular formula C11H8O4 B12119160 4-Acetyl-1H-2-benzopyran-1,3(4H)-dione CAS No. 2848-28-4

4-Acetyl-1H-2-benzopyran-1,3(4H)-dione

Cat. No.: B12119160
CAS No.: 2848-28-4
M. Wt: 204.18 g/mol
InChI Key: MECJTMNEUMDNBD-UHFFFAOYSA-N
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Description

4-Acetyl-1H-2-benzopyran-1,3(4H)-dione is an organic compound belonging to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-1H-2-benzopyran-1,3(4H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of 4-hydroxycoumarin with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-1H-2-benzopyran-1,3(4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzopyrans.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Acetyl-1H-2-benzopyran-1,3(4H)-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A parent compound of benzopyrans with similar biological activities.

    4-Hydroxycoumarin: A precursor in the synthesis of 4-Acetyl-1H-2-benzopyran-1,3(4H)-dione.

    Warfarin: An anticoagulant derived from coumarin, highlighting the therapeutic potential of benzopyran derivatives.

Uniqueness

This compound is unique due to its specific acetyl group, which may confer distinct chemical and biological properties compared to other benzopyran derivatives. This uniqueness can be leveraged in the design of novel compounds with targeted activities.

Properties

CAS No.

2848-28-4

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

4-acetyl-4H-isochromene-1,3-dione

InChI

InChI=1S/C11H8O4/c1-6(12)9-7-4-2-3-5-8(7)10(13)15-11(9)14/h2-5,9H,1H3

InChI Key

MECJTMNEUMDNBD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C2=CC=CC=C2C(=O)OC1=O

Origin of Product

United States

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